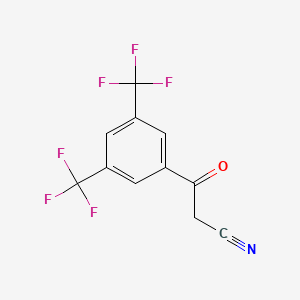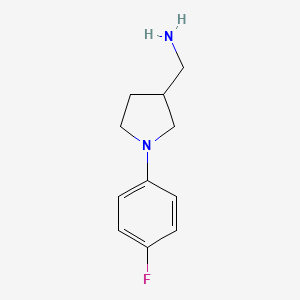
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is a chemical compound with the molecular formula C11H5F6NO . It has a molecular weight of 281.15 g/mol . The compound is also known by several synonyms, including 3,5-Trifluromethylbenzoylacetonitrile and 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanenitrile .
Synthesis Analysis
The synthesis of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile has been reported in several studies . For instance, one study reported the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . Another study reported the synthesis of a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework .Molecular Structure Analysis
The molecular structure of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile can be represented by the InChI string: InChI=1S/C11H5F6NO/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5H,1H2 . The compound also has a Canonical SMILES representation: C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC#N .Chemical Reactions Analysis
The chemical reactions involving 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile have been studied in the context of various applications . For example, one study reported the use of this compound in the construction of high-performance Li–S batteries .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile include a molecular weight of 281.15 g/mol, a XLogP3-AA value of 3.3, and a topological polar surface area of 40.9 Ų . The compound has a complexity of 368 and does not have any hydrogen bond donors .Aplicaciones Científicas De Investigación
Medicinal Synthesis Ubrogepant Production
The compound is utilized in the synthesis of Ubrogepant , a medication prescribed for acute migraines, possibly with visual disturbances. The process involves hydrolysis of benzonitrile with potassium carbonate in the presence of hydrogen peroxide to yield an intermediate imine .
Antimicrobial Applications Drug-Resistant Bacteria
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile derivatives have been synthesized into potent growth inhibitors for drug-resistant bacteria, including Enterococci and methicillin-resistant S. aureus (MRSA) . These derivatives show promise as novel antibiotics to combat antibiotic-resistant infections .
Biochemical Research Triazole Derivatives
This compound serves as a precursor for creating 1H-1,2,4-triazole derivatives , which are used as biochemical reagents. These derivatives have potential applications in various biochemical assays and research studies .
Pharmaceutical Research Fluoro-butyramide Derivatives
It is also involved in the production of 3-fluoro-butyramide derivatives , which are researched for their pharmaceutical properties and potential therapeutic applications .
Safety and Hazards
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The future directions for the use of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile could involve its application in the construction of high-performance Li–S batteries . The high electronegativity and large steric hindrance of the compound can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .
Propiedades
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZFAQOKWZGMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645208 |
Source


|
| Record name | 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(Trifluoromethyl)Benzoylacetonitrile | |
CAS RN |
267880-81-9 |
Source


|
| Record name | 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)
![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)



![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)




![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)